(2R,3R,4S,5S,6R)-2-[(6-Aminohexyl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

Catalog No.
S12188971
CAS No.
M.F
C12H25NO6
M. Wt
279.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2R,3R,4S,5S,6R)-2-[(6-Aminohexyl)oxy]-6-(hydroxym...

Product Name

(2R,3R,4S,5S,6R)-2-[(6-Aminohexyl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

IUPAC Name

(2R,3R,4S,5S,6R)-2-(6-aminohexoxy)-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C12H25NO6

Molecular Weight

279.33 g/mol

InChI

InChI=1S/C12H25NO6/c13-5-3-1-2-4-6-18-12-11(17)10(16)9(15)8(7-14)19-12/h8-12,14-17H,1-7,13H2/t8-,9-,10+,11-,12-/m1/s1

InChI Key

GWNKFVGAEZHVTM-RMPHRYRLSA-N

Canonical SMILES

C(CCCOC1C(C(C(C(O1)CO)O)O)O)CCN

Isomeric SMILES

C(CCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)CCN

The compound (2R,3R,4S,5S,6R)-2-[(6-Aminohexyl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol is a complex organic molecule characterized by its sugar-like structure, which includes multiple hydroxyl groups and an aminoalkyl side chain. This compound is part of a class of carbohydrates known as polyols and is notable for its potential biological activity and utility in various applications. Its molecular formula is C12H25N1O7C_{12}H_{25}N_{1}O_{7}, and it features a unique stereochemistry that contributes to its reactivity and biological interactions.

Typical of polyols and amines:

  • Acylation Reactions: The hydroxyl groups can be acylated to form esters, which may modify the compound's solubility and reactivity.
  • Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
  • Amine Reactions: The amino group can engage in nucleophilic substitutions or coupling reactions with electrophiles, which are essential for creating derivatives with enhanced properties.

These reactions highlight the compound's versatility in synthetic chemistry and potential modifications for specific applications.

Research indicates that compounds similar to (2R,3R,4S,5S,6R)-2-[(6-Aminohexyl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol exhibit various biological activities:

  • Antimicrobial Properties: Some derivatives have shown effectiveness against bacterial strains.
  • Antioxidant Activity: The presence of hydroxyl groups contributes to potential antioxidant effects.
  • Cellular Uptake: The aminoalkyl side chain may enhance cellular uptake, making it a candidate for drug delivery systems.

These activities suggest that this compound could have therapeutic applications in fields such as medicine and pharmacology.

The synthesis of (2R,3R,4S,5S,6R)-2-[(6-Aminohexyl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol can be achieved through several methods:

  • Starting from Simple Sugars: Utilizing monosaccharides as starting materials through selective functionalization.
  • Chemical Modification: Modifying existing polyols through reactions such as alkylation or amination to introduce the aminohexyl group.
  • Enzymatic Synthesis: Employing enzymes to catalyze specific reactions that yield the desired stereochemistry and functional groups.

Each method has its advantages depending on the desired yield and purity of the final product.

The compound has potential applications across various fields:

  • Pharmaceuticals: As a precursor for drug development due to its biological activity.
  • Cosmetics: Utilized for its moisturizing properties in skin care formulations.
  • Food Industry: Potentially used as a sweetener or stabilizer due to its sugar-like structure.

These applications underscore the compound's versatility and importance in both industrial and research settings.

Studies on the interactions of (2R,3R,4S,5S,6R)-2-[(6-Aminohexyl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol with biological systems have revealed:

  • Protein Binding: Investigations into how this compound binds to proteins can inform drug design strategies.
  • Cell Membrane Interactions: Understanding how it interacts with lipid bilayers is crucial for developing effective drug delivery systems.
  • Receptor Binding Studies: These studies help elucidate its potential mechanisms of action within biological pathways.

Such interaction studies are vital for assessing the efficacy and safety of this compound in therapeutic contexts.

Several compounds share structural similarities with (2R,3R,4S,5S,6R)-2-[(6-Aminohexyl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol, including:

  • (2R,3S,4S,5S,6R)-2-amino-6-(hydroxymethyl)oxane-3,4,5-triol
    • Similarity: Contains amino and hydroxymethyl groups.
    • Uniqueness: Lacks the extended alkyl chain present in the main compound.
  • (2R,3S,4S,5R,6S)-2-hydroxymethyl-6-methoxytetrahydro-2H-pyran-3,4,5-triol
    • Similarity: Features multiple hydroxyl groups.
    • Uniqueness: Has a methoxy substituent instead of an aminoalkyl group.
  • (2R,3R,4S)-2-amino-4-hydroxy-6-(hydroxymethyl)oxane
    • Similarity: Contains amino and hydroxymethyl functionalities.
    • Uniqueness: Lacks the additional hydroxyl groups found in the main compound.

These comparisons highlight the unique structural features of (2R,3R,4S,5S,6R)-2-[(6-Aminohexyl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol, particularly its extended alkyl side chain and specific stereochemistry that may influence its biological activity and applications.

XLogP3

-1.7

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

5

Exact Mass

279.16818752 g/mol

Monoisotopic Mass

279.16818752 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-09-2024

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